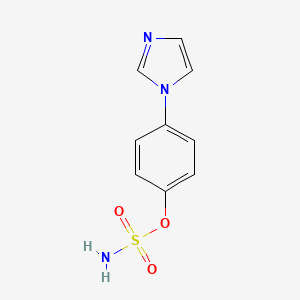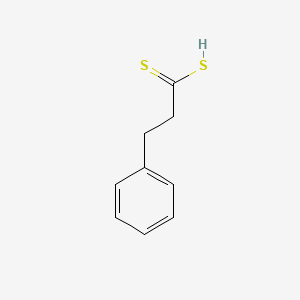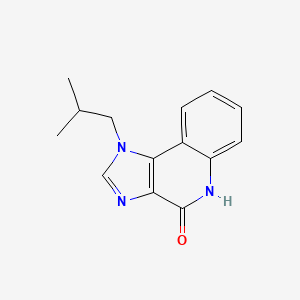
4-Desamino-1,5-dihydro-4-oxo Imiquimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desamino-1,5-dihydro-4-oxo Imiquimod is a chemical compound with the molecular formula C14H15N3O. It is a derivative of Imiquimod, which is known for its immune response modifying properties. This compound is characterized by the absence of an amino group at the 4-position and the presence of a keto group, making it structurally distinct from its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desamino-1,5-dihydro-4-oxo Imiquimod typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol.
Oxidation: The hydroxyl group at the 4-position is oxidized to form the keto group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Desamino-1,5-dihydro-4-oxo Imiquimod can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The imidazoquinoline ring can undergo substitution reactions at various positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens or other electrophiles for substitution reactions.
Major Products
Oxidation: Further oxidized derivatives of the compound.
Reduction: 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol.
Substitution: Various substituted imidazoquinoline derivatives.
Scientific Research Applications
4-Desamino-1,5-dihydro-4-oxo Imiquimod has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other imidazoquinoline derivatives.
Biology: Studied for its potential effects on biological systems, particularly in immune response modulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Desamino-1,5-dihydro-4-oxo Imiquimod is similar to that of Imiquimod. It acts as an immune response modifier by binding to toll-like receptor 7 (TLR7). This binding activates the immune system, leading to the production of cytokines and other immune mediators. The molecular targets and pathways involved include the activation of nuclear factor-kappa B (NF-κB) and the production of interferons .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: The parent compound, known for its immune response modifying properties.
1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol: A precursor in the synthesis of 4-Desamino-1,5-dihydro-4-oxo Imiquimod.
Other Imidazoquinoline Derivatives: Various derivatives with similar structures and properties.
Uniqueness
This compound is unique due to the absence of the amino group at the 4-position and the presence of a keto group. This structural difference may result in distinct biological and chemical properties compared to its parent compound and other derivatives .
Properties
IUPAC Name |
1-(2-methylpropyl)-5H-imidazo[4,5-c]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9(2)7-17-8-15-12-13(17)10-5-3-4-6-11(10)16-14(12)18/h3-6,8-9H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNBWNGENQSKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

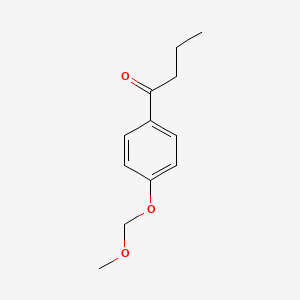
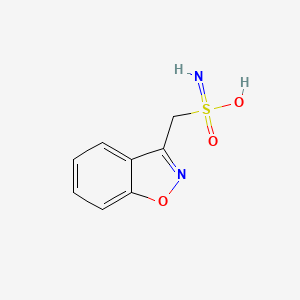

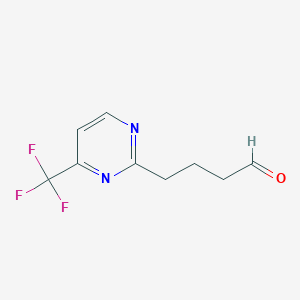
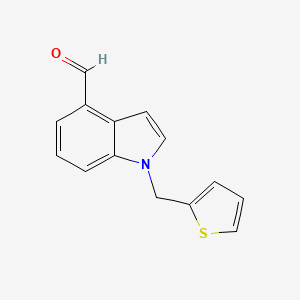
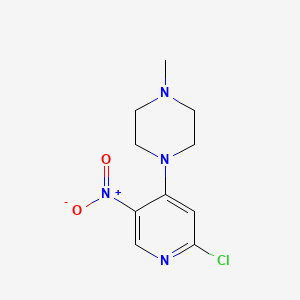
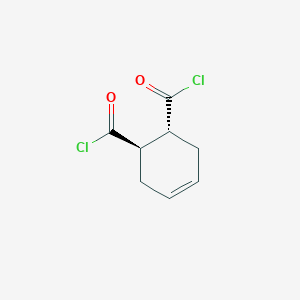
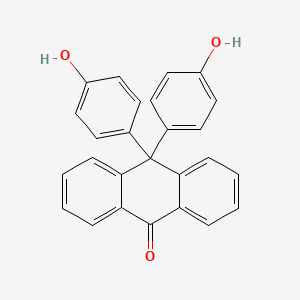
![4-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-butyronitrile](/img/structure/B8396849.png)
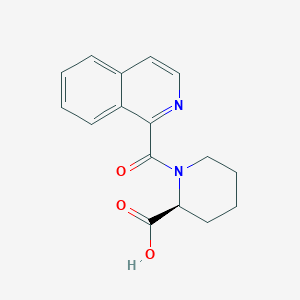
![11-Amino-5H-pyrrolo[2,1-c][1,4]benzodiazepine](/img/structure/B8396855.png)
